Tocainide

Description

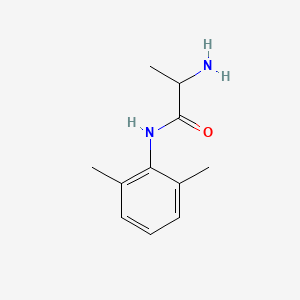

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJAGSGYPOAWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35891-93-1 (mono-hydrochloride) | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040766 | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.60e+00 g/L | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41708-72-9, 53984-26-2, 76213-25-7 | |

| Record name | Tocainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocainide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246-266 °C, 246 - 266 °C | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Tocainide for In Vitro Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tocainide, a class Ib antiarrhythmic agent. The information herein is curated to support the design and execution of robust in vitro studies. This document outlines key molecular characteristics, experimental protocols for common in vitro assays, and visual representations of experimental workflows and its mechanism of action.

Core Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for its effective use in in vitro research, influencing everything from stock solution preparation to the interpretation of experimental results.

Data Summary

The following table summarizes the key quantitative physicochemical data for this compound, compiled from various reputable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 192.26 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Melting Point | 246-266 °C | --INVALID-LINK--[2] |

| Water Solubility | 1.60 g/L | --INVALID-LINK--[2] |

| pKa (Strongest Basic) | 8.23 | --INVALID-LINK--[3] |

| LogP | 1.1 | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK--[2] |

Note on Stability: this compound is a primary amine analog of lidocaine. While specific degradation kinetics for this compound in various in vitro buffers and temperatures are not extensively published, amide hydrolysis is a potential degradation pathway. As a general best practice, it is recommended to prepare fresh stock solutions and store them at -20°C or -80°C. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment to minimize potential degradation, especially at non-neutral pH and elevated temperatures.[4]

Experimental Protocols for In Vitro Studies

Detailed methodologies are crucial for reproducible and reliable in vitro research. The following sections provide protocols for key experiments relevant to the study of this compound.

Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in excitable cells (e.g., cardiomyocytes, neurons).

1. Cell Preparation:

-

Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Ensure cells are healthy and at an appropriate confluency.

2. Solution Preparation:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to final working concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell with the micropipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV.

-

Apply voltage steps to elicit sodium currents (e.g., depolarizing pulses from -80 mV to +40 mV in 10 mV increments).

-

Record baseline sodium currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record sodium currents in the presence of this compound.

-

Wash out the drug with the external solution and record recovery currents.

4. Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of this compound.

-

Calculate the percentage of current inhibition for each this compound concentration.

-

Plot a concentration-response curve and determine the IC₅₀ value.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

1. Reagent Preparation:

-

Human Liver Microsomes (HLMs): Thaw commercially available HLMs on ice.

-

Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

-

NADPH Regenerating System (Solution A): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

-

This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.

-

Stopping Solution: Acetonitrile with an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

2. Incubation Procedure:

-

Pre-warm a solution of HLMs (0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and Solution A to the HLM suspension.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the cold stopping solution.

3. Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).[5][6]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method to assess cell viability and the potential cytotoxicity of this compound.[7][8]

1. Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the in vitro study of this compound.

Caption: Workflow for a Whole-Cell Patch Clamp Electrophysiology Experiment.

Caption: this compound's Mechanism of Action on Sodium Channel States.

References

- 1. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Molecular Structure and Sodium Channel Binding of Tocainide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide is a Class Ib antiarrhythmic agent, structurally analogous to lidocaine, utilized in the management of ventricular arrhythmias.[1][2] Its therapeutic effect is primarily mediated through the blockade of voltage-gated sodium channels, a mechanism that is both state- and use-dependent.[3] This guide provides a comprehensive technical overview of the molecular characteristics of this compound and its intricate interaction with sodium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Molecular Structure and Properties

This compound, with the IUPAC name 2-amino-N-(2,6-dimethylphenyl)propanamide, is a primary amine analog of lidocaine.[1][2] It possesses a chiral center, existing as two stereoisomers: R-(-)-tocainide and S-(+)-tocainide.[4] The R-enantiomer has been demonstrated to be the more potent of the two in its interaction with cardiac sodium channels.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)propanamide | [1] |

| Stereoisomers | R-(-)-tocainide and S-(+)-tocainide | [4] |

| Protein Binding | Approximately 10% bound to plasma protein. | [3] |

Sodium Channel Binding and Mechanism of Action

This compound exerts its antiarrhythmic effects by binding to a receptor site within the pore of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5.[3][6] This binding is not static but is critically dependent on the conformational state of the channel and the frequency of channel activation.

State-Dependent Binding

This compound exhibits a marked preference for binding to the inactivated state of the sodium channel over the resting (closed) state.[1][3][7] This preferential binding stabilizes the inactivated state, thereby reducing the number of channels available to open upon depolarization and slowing the rate of recovery from inactivation. This mechanism is particularly effective in tissues that are frequently depolarized, such as in tachyarrhythmias, or in ischemic tissue where the resting membrane potential is more depolarized, leading to a higher proportion of inactivated channels.[3][8]

dot

Use-Dependent Block

The phenomenon of use-dependent block (or frequency-dependent block) is a hallmark of Class I antiarrhythmic drugs, including this compound.[1][9] This means that the degree of sodium channel blockade increases with the frequency of channel opening (i.e., with a faster heart rate). During rapid stimulation, there is less time for the drug to dissociate from the channel between depolarizations, leading to an accumulation of blocked channels.[9] This property allows this compound to selectively target rapidly firing arrhythmic tissue while having a lesser effect on normally beating myocardium.

Quantitative Data on this compound-Sodium Channel Interaction

The interaction of this compound with sodium channels has been quantified through various experimental techniques, yielding important parameters such as the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Conditions | Reference |

| IC50 for [³H]batrachotoxinin benzoate binding inhibition | |||

| R-(-)-tocainide | 184 ± 8 µM | Freshly isolated cardiac myocytes | [3][4] |

| S-(+)-tocainide | 546 ± 37 µM | Freshly isolated cardiac myocytes | [3][4] |

| IC50 for Tonic Block (hNav1.4) | >1000 µM | 0.1 Hz stimulation | [10] |

| IC50 for Use-Dependent Block (hNav1.4) | 248 µM | 10 Hz stimulation | [10][11] |

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is employed to directly measure the ionic currents flowing through the sodium channels in the membrane of a single cell, allowing for the characterization of drug-induced channel blockade.

Objective: To determine the tonic and use-dependent block of sodium channels by this compound.

Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[2][8]

-

Cells are passaged regularly and plated onto glass coverslips 24-48 hours before the experiment.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[8]

-

Internal (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[8]

Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes with a resistance of 2-4 MΩ are fabricated from borosilicate glass capillaries using a micropipette puller.

-

A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -120 mV to ensure all channels are in the resting state.

-

Tonic Block Protocol: Sodium currents are elicited by a depolarizing step to -20 mV for 20 ms, applied at a low frequency (e.g., 0.1 Hz). After establishing a stable baseline current, this compound is perfused at various concentrations, and the steady-state block is measured.

-

Use-Dependent Block Protocol: To assess use-dependent block, a train of depolarizing pulses to -20 mV is applied at a higher frequency (e.g., 10 Hz). The progressive decrease in the peak sodium current during the pulse train in the presence of this compound is quantified.

dot

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a drug for its receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the IC50 of this compound enantiomers for the sodium channel using a competitive binding assay.

Materials:

-

Radioligand: [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), a ligand that binds to the open state of the sodium channel.[4][12]

-

Tissue/Cell Preparation: Freshly isolated cardiac myocytes from adult rats or membrane preparations from cells expressing the sodium channel of interest.[4][13]

-

Allosteric Modulator: Sea anemone toxin (ATX) is often used to enhance the binding of [³H]BTX-B.[12]

-

Buffers: Binding buffer (e.g., 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4).[7]

Protocol:

-

Membrane Preparation (if applicable):

-

Homogenize tissue or cells in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

Determine the protein concentration of the membrane preparation.[5]

-

-

Binding Reaction:

-

In a series of tubes, add a fixed concentration of the membrane preparation, a fixed concentration of [³H]BTX-B, and the allosteric modulator (ATX).

-

Add increasing concentrations of unlabeled R-(-)-tocainide or S-(+)-tocainide to displace the radioligand.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like veratridine).[14]

-

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's efficacy as an antiarrhythmic agent is intricately linked to its molecular structure and its specific interactions with voltage-gated sodium channels. Its preferential binding to the inactivated channel state and its use-dependent blocking properties allow for a targeted effect on pathologically rapid cardiac rhythms. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the mechanisms of sodium channel modulation and to design novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. An improved vaseline gap voltage clamp for skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved double vaseline gap voltage clamp to study electroporated skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved vaseline gap voltage clamp for skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. [PDF] An improved vaseline gap voltage clamp for skeletal muscle fibers | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Binding of [3H]batrachotoxinin A benzoate to specific sites on rat cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Tocainide: An Orally Active Lidocaine Analogue for Ventricular Arrhythmias

A Technical Whitepaper on the Historical Development, Preclinical, and Clinical Evaluation

Foreword: This document provides a comprehensive technical overview of the historical development and discovery of Tocainide, a primary amine analogue of lidocaine. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific journey from a parent compound to a clinically utilized oral antiarrhythmic agent. This whitepaper details the chemical synthesis, mechanism of action, pivotal preclinical and clinical experimental protocols, and key quantitative data that defined its therapeutic profile.

Introduction: The Need for an Orally Active Lidocaine Alternative

Lidocaine, a widely used local anesthetic, was discovered to have potent antiarrhythmic properties, particularly in the acute management of ventricular arrhythmias.[1][2] Its clinical utility, however, was significantly limited by its extensive first-pass metabolism, necessitating intravenous administration for systemic effects.[3] This created a clear clinical need for an orally bioavailable analogue of lidocaine that could be used for the chronic management of ventricular arrhythmias. This need drove the research and development efforts that ultimately led to the discovery of this compound in the 1970s.[4]

This compound emerged as a promising candidate due to its structural similarity to lidocaine, with a key modification being the presence of a primary amine group, which rendered it resistant to rapid hepatic degradation.[3] This structural change allowed for excellent oral bioavailability, making it a viable option for long-term therapy.[5]

Chemical Synthesis and Structure-Activity Relationship

The synthesis of this compound is a multi-step process starting from 2,6-dimethylaniline. The key intermediate, α-bromopropionyl-2,6-dimethylaniline, is synthesized by reacting 2,6-dimethylaniline with α-bromopropionyl bromide. This is followed by amination to yield this compound.

A detailed synthesis method for the intermediate α-bromopropionyl-2,6-dimethylaniline involves the reaction of 2,6-dimethylaniline with α-bromopropanamide in isopropanol.[6] The subsequent reaction with ammonia yields this compound.

The structure-activity relationship (SAR) studies of lidocaine analogues revealed that the 2,6-dimethylphenyl group and the amide linkage are crucial for antiarrhythmic activity. The modification of the tertiary amine of lidocaine to the primary amine of this compound was the critical step in conferring oral activity while retaining the desired sodium channel blocking properties.[7][8] Further studies on constrained analogues of this compound have been conducted to explore stereoselective blockers of voltage-gated sodium channels with increased potency.[8][9]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound, like its parent compound lidocaine, is a Class Ib antiarrhythmic agent.[5] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in the myocardium.[3]

State-Dependent Blockade

This compound exhibits a state-dependent blockade of sodium channels, meaning it has a higher affinity for channels in the open and inactivated states than for channels in the resting state.[3] This property is particularly important in tissues with higher firing rates, such as in tachyarrhythmias, making the drug more effective when it is most needed. The preferential binding to the inactivated state slows the recovery of the sodium channels, thereby reducing the excitability of myocardial cells.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Caption: Mechanism of this compound's action on voltage-gated sodium channels.

Preclinical Evaluation: From Bench to Animal Models

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its electrophysiological effects, antiarrhythmic efficacy, and safety profile.

In Vitro Electrophysiology: Voltage-Clamp Studies

Experimental Protocol: Whole-Cell Voltage Clamp in Isolated Cardiomyocytes

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).

-

Patch-Clamp Configuration: The whole-cell patch-clamp technique is used to control the membrane potential of a single myocyte and record the resulting ionic currents.

-

Voltage Protocol: To assess the effect on the fast sodium current (INa), a specific voltage protocol is applied. A typical protocol involves:

-

Holding the membrane potential at a negative resting potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Applying a depolarizing voltage step (e.g., to -20 mV) to elicit the inward sodium current.

-

Varying the frequency and duration of these depolarizing pulses to study use-dependent block.

-

Applying a two-pulse protocol to assess the recovery from inactivation.

-

-

Drug Application: this compound is perfused into the bath solution at various concentrations.

-

Data Analysis: The peak inward sodium current is measured before and after drug application to determine the extent of block. The time course of current decay and recovery from inactivation are also analyzed.

In Vivo Efficacy: Animal Models of Arrhythmia

Experimental Protocol: Canine Model of Myocardial Infarction-Induced Arrhythmia

-

Animal Model: Adult mongrel dogs are used. Myocardial infarction is induced by ligating the left anterior descending coronary artery for a specific duration (e.g., 2 hours) followed by reperfusion.[10] This creates a substrate for ventricular arrhythmias.

-

Arrhythmia Induction: After a recovery period (e.g., 48 hours to several days), ventricular tachyarrhythmias are induced by programmed electrical stimulation of the ventricle.[11]

-

Drug Administration: this compound is administered intravenously or orally at different dose levels.

-

Efficacy Assessment: The primary endpoint is the suppression of inducible ventricular tachycardia. Other parameters measured include changes in the effective refractory period of the ventricle and the frequency of spontaneous premature ventricular complexes.[11]

-

Hemodynamic Monitoring: Arterial blood pressure, heart rate, and cardiac output are continuously monitored to assess the hemodynamic effects of the drug.

Clinical Development: Human Trials and Therapeutic Efficacy

The clinical development program for this compound focused on evaluating its efficacy and safety in patients with ventricular arrhythmias.

Phase I: Pharmacokinetics in Healthy Volunteers

These studies established the pharmacokinetic profile of this compound.

Phase II & III: Efficacy and Safety in Patients

Experimental Protocol: Double-Blind, Placebo-Controlled Trial in Patients with Ventricular Arrhythmias

-

Patient Population: Patients with documented frequent premature ventricular contractions (PVCs) or non-sustained ventricular tachycardia.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is employed.

-

Treatment: Patients receive either this compound (e.g., 400-600 mg every 8-12 hours) or a matching placebo for a defined period (e.g., several weeks).[12]

-

Efficacy Monitoring: 24-hour ambulatory electrocardiography (Holter monitoring) is used to quantify the frequency of ventricular arrhythmias before and during treatment.[13]

-

Primary Efficacy Endpoint: A significant reduction (e.g., >70%) in the frequency of PVCs compared to baseline and placebo.[14]

-

Safety Assessment: Adverse events are systematically recorded. Laboratory tests (hematology, liver and renal function) and electrocardiograms are monitored for any drug-induced abnormalities.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a comparison with Lidocaine where available.

Table 1: Comparative Pharmacokinetic Properties

| Parameter | This compound | Lidocaine |

| Bioavailability | ~100%[3][5] | ~35% (Oral) |

| Half-life (t1/2) | 11 - 19 hours[13][14] | 1.5 - 2 hours |

| Protein Binding | ~10%[3] | 60 - 80% |

| Metabolism | Minimal first-pass[3] | Extensive first-pass |

| Excretion | ~40% unchanged in urine[15] | Primarily as metabolites |

Table 2: Clinical Efficacy in Ventricular Arrhythmias

| Study | Patient Population | This compound Dose | Efficacy Endpoint | Results |

| Winkle et al. (1976)[14] | 15 patients with PVCs | 400-600 mg q8h | >70% PVC reduction | 11 of 15 patients responded with 91% average PVC reduction. |

| Klein et al. (1980)[13] | 18 post-MI patients | 17.7 mg/kg/day | Significant VPB reduction | 7 of 18 patients responded with 200-545% VPB reduction. |

| Kuck et al. (1979)[12] | 12 patients with ventricular arrhythmias | 400-600 mg q8h | Average PVC reduction | 70% average reduction in PVC frequency. |

| Rydén et al. (1980)[16] | 56 post-AMI patients | IV followed by 400 mg t.i.d. | Suppression of VT | Suppressed ventricular arrhythmias including VT. |

Drug Development Workflow

The development of this compound followed a classical drug discovery and development pathway, as illustrated in the diagram below.

Caption: A simplified workflow for the development of this compound.

Conclusion and Legacy

The development of this compound represents a successful example of rational drug design, where a clear clinical need guided the modification of an existing drug to improve its pharmacokinetic properties. As an orally active analogue of lidocaine, this compound provided a valuable therapeutic option for the chronic management of ventricular arrhythmias for many years. Although its use has declined due to the emergence of newer agents and concerns about adverse effects, the story of this compound's development remains a significant case study in cardiovascular pharmacology and drug discovery. The methodologies employed in its evaluation, from in vitro electrophysiology to controlled clinical trials, have contributed to the standards for the development of subsequent antiarrhythmic drugs.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Canine digitalis arrhythmia as a model for detecting Na-channel blocking antiarrhythmic drugs: a comparative study using other canine arrhythmia models and the new antiarrhythmic drugs, propafenone, this compound, and SUN 1165 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106431955A - Synthesis method of this compound drug intermediate alpha-bromopropionyl-2,6-dimethylaniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Constrained analogues of this compound as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new 2,6-prolylxylidide analogues of this compound as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proarrhythmic effects of procainamide and this compound in a canine infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiarrhythmic actions of this compound in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Anti-arrhythmic effect of this compound (lidocaine congener) on ventricular arrhythmias (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiarrhythmic efficacy, pharmacokinetics and clinical safety of this compound in convalescent myocardial infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical efficacy and pharmacokinetics of a new orally effective antiarrhythmic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mexiletine and this compound: a comparison of antiarrhythmic efficacy, adverse effects, and predictive value of lidocaine testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prophylaxis of ventricular tachyarrhythmias with intravenous and oral this compound in patients with and recovering from acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Effects of Tocainide Enantiomers on Cardiac Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecific interactions between Tocainide enantiomers, R-(-)-Tocainide and S-(+)-Tocainide, and cardiac voltage-gated sodium channels (Nav1.5). This compound, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent known for its use-dependent block of sodium channels.[1] The differential effects of its stereoisomers are critical for understanding its therapeutic and toxicological profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action.

Quantitative Analysis of Stereospecific Interactions

The potency of this compound's antiarrhythmic action is stereospecific, with the R-(-) enantiomer demonstrating a significantly higher affinity for the cardiac sodium channel than the S-(+) enantiomer. This difference is evident in both direct binding assays and functional electrophysiological measurements.

Radioligand Binding Affinity

Competitive binding assays using [3H]batrachotoxinin benzoate ([3H]BTX-B) on isolated cardiac myocytes quantify the affinity of each enantiomer for the sodium channel receptor. The R-(-) isomer shows a markedly lower IC50 value, indicating a stronger binding affinity.

Table 1: Binding Affinity of this compound Enantiomers to Cardiac Sodium Channels

| Enantiomer | IC50 (µM) | Affinity Ratio (IC50 S-(+)/R-(-)) |

| R-(-)-Tocainide | 184 ± 8[2][3] | 3.01[4] |

| S-(+)-Tocainide | 546 ± 37[2][3] |

Electrophysiological Effects on Cardiac Conduction

The functional consequence of this stereospecific binding is a more potent effect of R-(-)-Tocainide on cardiac electrophysiology. In isolated perfused rabbit hearts, the R-(-) enantiomer produces a greater prolongation of interventricular conduction time at a lower concentration compared to the S-(+) enantiomer.[2][3]

Table 2: Effect of this compound Enantiomers on Interventricular Conduction Time

| Enantiomer | Concentration (µM) | Increase in Conduction Time (ms) |

| R-(-)-Tocainide | 75 | 10 ± 5[2][3] |

| S-(+)-Tocainide | 150 | 4 ± 1[2][3] |

Mechanism of Action: State-Dependent Blockade

This compound, like other Class Ib antiarrhythmics, exhibits a state-dependent blockade of the cardiac sodium channel, preferentially binding to the channel when it is in the inactivated state rather than the resting (closed) or open states.[1][5] This mechanism underlies its use-dependent (or frequency-dependent) nature, where the block becomes more pronounced at higher heart rates when channels spend more time in the open and inactivated states. The higher affinity of R-(-)-Tocainide suggests it is more effective at binding to and stabilizing the inactivated state of the Nav1.5 channel.

Detailed Experimental Protocols

The following sections describe standardized methodologies used to characterize the stereospecific effects of sodium channel blockers like this compound.

Radioligand Binding Assay Protocol

This protocol details a competitive binding assay to determine the IC50 values of this compound enantiomers.

Objective: To measure the affinity of R-(-)- and S-(+)-Tocainide for the cardiac sodium channel by assessing their ability to displace a known radioligand.

Materials:

-

Freshly isolated cardiac myocytes (e.g., from adult rat or rabbit ventricles).[2][3][4]

-

Radioligand: [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).[2][3][4]

-

Allosteric Modulator: Sea Anemone Toxin (ATX) or Scorpion Toxin to enhance [3H]BTX-B binding.[6]

-

Binding buffer and wash buffer.

-

Test compounds: R-(-)-Tocainide and S-(+)-Tocainide at various concentrations.

-

Glass fiber filters and a vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Isolate calcium-tolerant cardiac myocytes via collagenase dispersion of ventricular tissue.[6]

-

Assay Incubation: In assay tubes, combine cardiac myocytes, a fixed concentration of [3H]BTX-B, a fixed concentration of ATX (to promote the channel state with high affinity for BTX-B), and varying concentrations of the this compound enantiomer (the competitor).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the myocytes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known ligand. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound enantiomer) concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each enantiomer.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol describes how to measure the use-dependent block and recovery from inactivation, key characteristics of Class Ib antiarrhythmics.

Objective: To quantify and compare the effects of R-(-)- and S-(+)-Tocainide on the gating kinetics of Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cell line stably expressing the human Nav1.5 α-subunit.

-

Patch-clamp rig (amplifier, digitizer, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (containing physiological ion concentrations).

-

Internal solution (pipette solution, containing CsF or CsCl to block K+ channels).

-

Test compounds: R-(-)-Tocainide and S-(+)-Tocainide dissolved in the external solution.

Procedure Workflow:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determinants of stereospecific binding of type I antiarrhythmic drugs to cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Binding of [3H]batrachotoxinin A benzoate to specific sites on rat cardiac sodium channels [pubmed.ncbi.nlm.nih.gov]

Use-Dependent and Voltage-Dependent Block of Sodium Channels by Tocainide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocainide, a Class Ib antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels in a use-dependent and voltage-dependent manner. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with sodium channels. We will explore the quantitative aspects of this blockade, detail the experimental protocols used to characterize these interactions, and visualize the underlying principles through pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of ion channel pharmacology and the development of novel therapeutics targeting sodium channels.

Introduction

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. Their dysfunction can lead to a variety of channelopathies, such as epilepsy, cardiac arrhythmias, and chronic pain. This compound, an analogue of lidocaine, is a well-characterized sodium channel blocker that has been used in the treatment of ventricular arrhythmias.[1]

The clinical efficacy of this compound is intrinsically linked to its state-dependent affinity for the sodium channel. According to the modulated receptor hypothesis, the affinity of this compound for the sodium channel is not constant but varies with the conformational state of the channel. This compound exhibits a significantly higher affinity for the open and, most notably, the inactivated states of the sodium channel compared to the resting state.[1][2] This preferential binding to the inactivated state is the cornerstone of its use-dependent and voltage-dependent properties.

Use-dependence describes the phenomenon where the degree of sodium channel block by this compound increases with the frequency of channel activation. During rapid firing of action potentials, as seen in tachyarrhythmias, sodium channels spend more time in the open and inactivated states, providing more opportunities for high-affinity binding of this compound. This leads to a cumulative block of the sodium current.

Voltage-dependence refers to the observation that this compound's blocking effect is more pronounced at more depolarized membrane potentials. Depolarization favors the transition of sodium channels from the resting state to the open and inactivated states, for which this compound has a higher affinity. This property is particularly relevant in ischemic tissues, which are often partially depolarized and exhibit a higher proportion of inactivated sodium channels.[2]

Quantitative Analysis of this compound's Sodium Channel Blockade

The interaction of this compound with sodium channels has been quantified using various electrophysiological and biochemical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Inhibitory Potency (IC50) of this compound and its Derivatives on Sodium Channels

| Compound | Channel Isoform | Condition | IC50 (µM) | Reference |

| This compound | hNav1.4 | Tonic Block (0.1 Hz) | 360 | [2] |

| This compound | hNav1.4 | Phasic Block (10 Hz) | 160 | [2] |

| R-(-)-Tocainide | Cardiac Myocytes | Radioligand Binding Assay | 184 ± 8 | [3] |

| S-(+)-Tocainide | Cardiac Myocytes | Radioligand Binding Assay | 546 ± 37 | [3] |

Tonic block refers to the block at a low stimulation frequency, reflecting interaction primarily with the resting state. Phasic block, at a higher frequency, demonstrates use-dependence.

Table 2: Stereospecific Effects of this compound on Interventricular Conduction Time

| Enantiomer | Concentration (µM) | Increase in Conduction Time (msec) | p-value | Reference |

| R-(-)-Tocainide | 75 | 10 ± 5 | < 0.05 | [3] |

| S-(+)-Tocainide | 150 | 4 ± 1 | < 0.05 | [3] |

These data highlight the greater potency of the R-(-)-enantiomer in affecting cardiac conduction, suggesting a stereospecific interaction with the sodium channel.[3]

Experimental Protocols

The characterization of this compound's effects on sodium channels relies on precise and well-controlled experimental methodologies. Below are detailed protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the activity of ion channels and the effects of pharmacological agents.

Objective: To measure the tonic and use-dependent block of voltage-gated sodium channels by this compound.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel isoform (e.g., hNav1.5) are cultured under standard conditions.

-

Cells are plated onto glass coverslips 24-48 hours before the experiment.

-

Immediately before recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure that most sodium channels are in the resting state.

Voltage-Clamp Protocols:

-

Tonic Block Assessment:

-

From the holding potential of -120 mV, a single depolarizing pulse to 0 mV for 20 ms is applied to elicit a sodium current.

-

This is repeated at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.

-

This compound is then perfused into the recording chamber, and the same pulse protocol is applied.

-

The reduction in the peak sodium current in the presence of this compound, relative to the baseline, represents the tonic block.

-

-

Use-Dependent Block Assessment:

-

From the holding potential of -120 mV, a train of depolarizing pulses to 0 mV for 20 ms is applied at a higher frequency (e.g., 10 Hz).

-

The peak sodium current for each pulse in the train is measured.

-

The progressive decrease in the peak current during the pulse train in the presence of this compound, compared to the control condition, demonstrates use-dependent block.

-

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a drug to its receptor.

Objective: To determine the binding affinity (IC50) of this compound enantiomers to the cardiac sodium channel.

Methodology:

-

Preparation of Cardiac Myocytes: Freshly isolated cardiac myocytes are prepared from rabbit hearts.

-

Radioligand: [3H]batrachotoxinin benzoate, a ligand that binds to the sodium channel, is used.

-

Assay:

-

The isolated myocytes are incubated with a fixed concentration of [3H]batrachotoxinin benzoate and varying concentrations of the this compound enantiomers (R-(-)- and S-(+)-Tocainide).

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the this compound enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.

Caption: Modulated Receptor Hypothesis for this compound.

Caption: Experimental workflow for assessing use-dependent block.

Caption: Logical relationship of use- and voltage-dependence.

Conclusion

This compound's therapeutic efficacy as an antiarrhythmic agent is a direct consequence of its intricate, state-dependent interaction with voltage-gated sodium channels. The preferential binding to the open and inactivated states underlies its characteristic use- and voltage-dependent block, allowing it to selectively target pathologically over-excited cardiac tissue. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the rational design and development of next-generation sodium channel blockers with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of pharmacology.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Tocainide in animal models

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Tocainide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of this compound, a Class I antiarrhythmic agent, across various preclinical animal models. The information presented herein is curated from scientific literature to support research and development efforts.

Pharmacokinetic Profile of this compound in Animal Models

This compound, a primary amine analog of lidocaine, exhibits variable pharmacokinetic properties across different animal species. It is generally well-absorbed orally, with bioavailability approaching 100%[1][2]. The drug binds minimally to plasma proteins, with approximately 10% being bound[1][3]. The disposition of this compound can be stereoselective and dose-dependent in certain species.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic and disposition data for this compound in rats, dogs, and mice.

| Parameter | Rat | Dog | Mouse |

| Dose (Route) | 15 mg/kg (p.o.)[4][5]; 20 mg/kg (i.p.)[6] | 15-25 mg/kg (p.o., tid)[7]; 10 mg/kg (i.v.)[8] | 20 mg/kg (i.p.)[6] |

| Peak Serum Conc. (Cmax) | Dose-dependent[5] | 6.2 - 19.1 mg/L (peak, 2h post-dose)[7] | Not specified |

| Trough Serum Conc. | Not specified | 2.3 - 11.1 mg/L (trough, 8h post-dose)[7] | Not specified |

| Oral Bioavailability (F) | Complete absorption up to 15 mg/kg[5] | ~100%[1][2] | Not specified |

| % Excreted Unchanged (Urine) | ~19% (at <20 mg/kg dose)[5]; 15-20%[4] | 30-50%[3] | Not specified |

| Stereoselective Excretion (R/S Ratio) | < 1.0[6] | Not specified | > 1.0[6] |

| Oral LD50 | 1000 mg/kg[1] | Not specified | 800 mg/kg[1] |

| Key Observation | Exhibits nonlinear kinetics at doses ≥20 mg/kg[5]. | Effective plasma concentration for 50% arrhythmia reduction is ~5.0 µg/ml[9][10]. | Excretion favors the (R)-enantiomer[6]. |

Metabolism of this compound

The metabolic fate of this compound has been extensively studied, particularly in rats. The drug undergoes several biotransformation reactions, leading to a variety of metabolites. While some sources state that no active metabolites have been found, detailed studies in rats have identified multiple metabolic products[1][4][11].

In male Wistar rats, following oral administration, approximately 15-20% of the this compound dose is excreted as the unchanged drug in urine[4]. An additional 20% is found as acid-hydrolysable conjugates, with about half of this fraction being a glucuronide conjugate, a product of Phase II metabolism[4].

Phase I metabolic pathways include:

-

Oxidative deamination , which produces 2-oxopropiono-2',6'-xylidide. This intermediate is then stereoselectively reduced by liver cytosol to form 2-hydroxypropiono-2',6'-xylidide, predominantly the (S)-alcohol isomer[6].

-

N-acetylation , leading to the formation of N-acetyl this compound[4].

-

Formation of an aldehyde adduct [4].

-

Cyclization to form a hydantoin derivative [4].

The following diagram illustrates the known metabolic pathways of this compound in the rat model.

Experimental Protocols

The investigation of this compound pharmacokinetics and metabolism relies on specific and sensitive experimental procedures.

Animal Studies

-

Species and Housing: Studies have commonly utilized male Wistar rats[4]. Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water.

-

Drug Administration: For oral pharmacokinetic studies in rats, this compound hydrochloride is typically administered via gavage at doses such as 15 mg/kg[4]. For stereoselectivity studies, intraperitoneal (i.p.) injections (e.g., 20 mg/kg) have been used in both rats and mice[6]. In canine models, intravenous (i.v.) administration (e.g., 6-10 mg/kg) is used to study acute antiarrhythmic effects, while oral dosing (e.g., 15-25 mg/kg) is used for chronic efficacy studies[7][8].

-

Sample Collection: Biological samples, including blood (for plasma or serum) and urine, are collected at predetermined time points post-administration. For urine collection in rats, animals are often housed in individual metabolism cages to allow for timed collection (e.g., over 24 hours)[6].

Analytical Methodology

The quantification of this compound and its metabolites from biological matrices requires robust analytical techniques to ensure sensitivity and specificity.

-

Sample Preparation: Prior to analysis, biological samples undergo preparation to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)[12][13]. For HPLC analysis, this compound and an internal standard are selectively extracted from plasma or blood[14].

-

Quantification Techniques:

-

Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) has been a primary method for determining this compound concentrations in plasma and urine from rat studies[4][5].

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive HPLC method involves the pre-column derivatization of this compound with dansyl chloride. The resulting fluorescent derivatives are then separated and quantified using a fluorescence detector, allowing for measurement of concentrations as low as 0.1 µg/ml[14].

-

-

Stereoisomer Analysis: To analyze the enantiomeric composition of this compound, the drug is extracted and converted into diastereomeric derivatives by reacting it with a chiral agent like (S)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride. These diastereomers can then be separated and quantified using gas chromatography[6].

The diagram below outlines a typical workflow for a pharmacokinetic study of this compound in an animal model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition of (R,S)-tocainide. Some stereoselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and toxicity of this compound for the treatment of ventricular tachyarrhythmias in Doberman pinschers with occult cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic actions of this compound in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiarrhythmic effects of this compound and lidocaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijisrt.com [ijisrt.com]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. High-pressure liquid chromatographic analysis of drugs in biological fluids II: determination of an antiarrhythmic drug, this compound, as its dansyl derivative using a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Sodium Currents with Tocainide using Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a Class Ib antiarrhythmic agent, is a valuable pharmacological tool for investigating the function and pharmacology of voltage-gated sodium channels (Nav). As an analogue of lidocaine, this compound exhibits a potent, state-dependent block of sodium currents, preferentially binding to the inactivated state of the channel.[1][2] This characteristic makes it particularly useful for studying use-dependent and frequency-dependent inhibition of sodium channels, which are critical mechanisms in both physiological and pathophysiological contexts, such as cardiac arrhythmias and myotonia.[2][3]

These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology experiments to characterize its effects on sodium currents. The protocols cover the assessment of tonic and phasic (use-dependent) block, as well as the recovery from inactivation, providing a comprehensive framework for researchers.

Mechanism of Action and Binding

This compound exerts its blocking effect by interacting with the local anesthetic binding site located within the pore of the voltage-gated sodium channel.[3] Its preferential binding to the inactivated state of the channel leads to an accumulation of blocked channels during repetitive depolarization, a phenomenon known as use-dependent block.[4][5] This means that this compound is more effective at higher stimulation frequencies, a key feature of its therapeutic action.[2] The interaction is stereospecific, with the R-(-)-enantiomer showing a higher affinity for the cardiac sodium channel than the S-(+)-enantiomer.[6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on voltage-gated sodium channels.

Table 1: IC50 Values for this compound Block of Sodium Channels

| Sodium Channel Isoform | Stereoisomer | Experimental Condition | IC50 (µM) | Reference |

| Cardiac Sodium Channel | R-(-)-tocainide | Radioligand binding assay | 184 ± 8 | [6] |

| Cardiac Sodium Channel | S-(+)-tocainide | Radioligand binding assay | 546 ± 37 | [6] |

| hNav1.4 | Not Specified | Tonic Block (0.1 Hz) | >1000 | [3] |

| hNav1.4 | Not Specified | Phasic Block (10 Hz) | 330 | [3] |

Table 2: Effects of this compound on Sodium Channel Gating Properties

| Parameter | Effect of this compound | Notes | Reference |

| Steady-state activation (m∞) | No significant shift | This compound primarily affects the inactivated state. | [4] |

| Time constant of activation (τm) | No significant shift | [4] | |

| Time constant of inactivation (τh) | No significant shift | [4] | |

| Recovery from inactivation | Slowed | The drug traps the channel in a blocked state. | [7] |

Experimental Protocols

These protocols are designed for whole-cell patch-clamp recordings from cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific Nav isoform or isolated cardiomyocytes).

Cell Preparation and Solutions

Cell Culture:

-

Maintain cells in appropriate culture medium and conditions.

-

For transient transfections, plate cells on glass coverslips 24-48 hours before the experiment.

-

For primary cells like cardiomyocytes, follow established isolation protocols.

Recording Solutions:

Table 3: Composition of Intracellular and Extracellular Solutions for Sodium Current Recording

| Solution | Component | Concentration (mM) |

| Extracellular | NaCl | 140 |

| KCl | 4 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Intracellular | CsF | 120 |

| CsCl | 20 | |

| NaCl | 10 | |

| EGTA | 10 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with CsOH |

Note: Solution compositions can be adjusted based on the specific cell type and experimental goals. For example, to minimize potassium currents, Cs+ is used as the main intracellular cation.

This compound Preparation:

-

Prepare a stock solution of this compound hydrochloride in deionized water or the extracellular solution.

-

Dilute the stock solution to the desired final concentrations in the extracellular solution on the day of the experiment.

Electrophysiological Recording Setup

-

Use a patch-clamp amplifier and data acquisition system suitable for recording fast inward currents.[8]

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal (>1 GΩ) and obtain the whole-cell configuration.

-

Compensate for series resistance (typically >80%) to minimize voltage errors.

Voltage-Clamp Protocols for Studying this compound Effects

The following voltage-clamp protocols are designed to assess the different aspects of this compound's interaction with sodium channels.

This protocol measures the effect of this compound on resting channels.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

-

After establishing a stable baseline current, perfuse the cell with the desired concentration of this compound.

-

Continue applying the test pulse at 0.1 Hz until a new steady-state block is reached.

-

The tonic block is calculated as the percentage reduction in the peak current amplitude in the presence of this compound compared to the control.[9]

This protocol investigates the effect of repetitive stimulation on this compound block.[5]

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

After recording a control train, perfuse the cell with this compound.

-

Apply the same pulse train in the presence of the drug.

-

Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of this compound.[5] The phasic block can be quantified by comparing the block of the first pulse to the block of the last pulse in the train.

This protocol measures the time course of recovery from inactivation in the absence and presence of this compound.[10]

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV).

-

Apply a conditioning pre-pulse (e.g., to -10 mV for 500 ms) to inactivate the sodium channels.

-

Return the membrane potential to the holding potential (-120 mV) for a variable recovery interval (Δt).

-

Apply a test pulse (e.g., to -10 mV for 20 ms) to measure the fraction of recovered channels.

-

Repeat this two-pulse protocol with increasing recovery intervals (Δt) to determine the time course of recovery.

-

Perform the protocol in the absence (control) and presence of this compound.

-

The time constant of recovery (τ) can be determined by fitting the data with an exponential function. This compound will prolong the time constant of recovery.[7]

Mandatory Visualizations

Caption: Experimental workflow for studying this compound's effects on sodium currents.

Caption: this compound's state-dependent binding to the sodium channel.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Increased sodium channel use-dependent inhibition by a new potent analogue of this compound greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Stereospecific interaction of this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patch clamp analysis of recovery of sodium channels from inactivation in mammalian myocardium in terms of a Markovian state model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voltage clamp - Wikipedia [en.wikipedia.org]

- 9. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Tocainide in In Vitro Models of Cardiac Arrhythmia

For Researchers, Scientists, and Drug Development Professionals